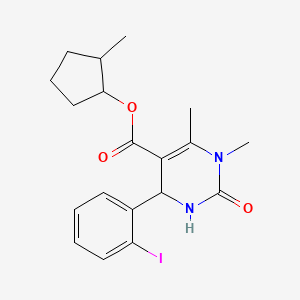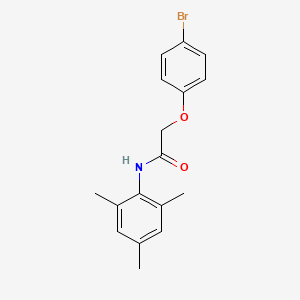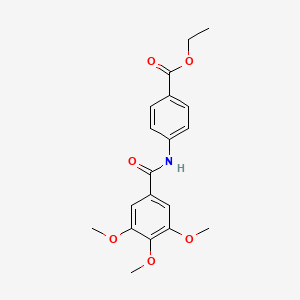![molecular formula C13H9BrCl3NO3 B11697983 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide](/img/structure/B11697983.png)
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide is a synthetic organic compound with the molecular formula C13H9BrCl3NO3. This compound is characterized by the presence of a furan ring, a bromophenoxy group, and a trichloroethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromophenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with trichloroacetyl chloride to form the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The trichloroethyl group can be reduced to form dichloroethyl or monochloroethyl derivatives.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to form various substituted phenoxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dichloroethyl derivatives, and various substituted phenoxy derivatives .
Applications De Recherche Scientifique
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The bromophenoxy group is believed to interact with enzymes and proteins, inhibiting their activity. The trichloroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furan ring contributes to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylacrylamide
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide .
Uniqueness
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the trichloroethyl group makes it more reactive and versatile compared to similar compounds.
Propriétés
Formule moléculaire |
C13H9BrCl3NO3 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H9BrCl3NO3/c14-8-3-5-9(6-4-8)21-12(13(15,16)17)18-11(19)10-2-1-7-20-10/h1-7,12H,(H,18,19) |
Clé InChI |
ZGROPAWZMJIVSV-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11697908.png)

![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11697925.png)
![3-bromo-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11697930.png)

![(5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11697936.png)

![ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B11697941.png)
![1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11697955.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11697976.png)
![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11697981.png)
